REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][N:7]1[C:11]([CH3:12])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[N:8]1>>[CH3:6][N:7]1[C:11]([CH3:12])=[C:10]([S:2]([Cl:1])(=[O:5])=[O:3])[C:9]([C:13]([F:14])([F:16])[F:15])=[N:8]1
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1C)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
No significant exotherm resulted and after 15 minutes the cooling bath
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to 110 C
|
Type
|
WAIT
|
Details
|
After standing overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated to 110 C
|
Type
|
WAIT
|
Details
|
for an additional four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50 C
|
Type
|
WAIT
|
Details
|
Then 19.0 g of thionyl chloride was dropwise over fifteen minutes
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated to 80 C
|
Type
|
WAIT
|
Details
|
for twenty minutes
|
Type
|
WAIT
|
Details
|
for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the reaction was cautiously added to 600 g of ice
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with two 250 ml portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1C)S(=O)(=O)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |